![molecular formula C16H16O2S B130452 [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate CAS No. 142115-47-7](/img/structure/B130452.png)
[2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate, also known as MTEP, is a chemical compound that has been extensively researched for its potential applications in the field of neuroscience. MTEP is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in a variety of neurological and psychiatric disorders.
科学的研究の応用
[2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate has been extensively studied for its potential applications in the treatment of various neurological and psychiatric disorders. It has been shown to be effective in animal models of Parkinson's disease, Alzheimer's disease, addiction, anxiety, depression, and schizophrenia. [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate has also been studied for its potential use as a cognitive enhancer and as a tool for studying the role of mGluR5 in various physiological and pathological processes.
作用機序
[2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate is a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of mGluR5 has been implicated in a variety of physiological and pathological processes, including synaptic plasticity, learning and memory, pain perception, and drug addiction. [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate binds to the allosteric site of mGluR5 and prevents its activation by glutamate, thereby reducing the downstream signaling cascades that are associated with mGluR5 activation.
生化学的および生理学的効果
[2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce the levels of oxidative stress and inflammation in the brain, which are associated with various neurological and psychiatric disorders. [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate has also been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and decrease drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
One of the main advantages of [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate is its high selectivity for mGluR5, which allows for more precise manipulation of this receptor in animal models. However, [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate also has some limitations, such as its poor solubility in water and its relatively short half-life in vivo. These limitations can make it difficult to administer [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate in certain experimental settings and may require the use of alternative delivery methods or modifications to the chemical structure of [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate.
将来の方向性
There are several future directions for research on [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate and its potential applications in the field of neuroscience. One area of interest is the development of more potent and selective mGluR5 antagonists that can be used in clinical settings. Another area of interest is the investigation of the role of mGluR5 in various neurological and psychiatric disorders, such as autism spectrum disorder and traumatic brain injury. Finally, there is also interest in exploring the potential use of [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate as a tool for studying the role of mGluR5 in various physiological and pathological processes.
合成法
The synthesis method for [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate involves several steps, including the reaction of 2-bromo-4-methylacetophenone with magnesium to form a Grignard reagent, which is then reacted with 2-thiophen-2-ylacetaldehyde to form the intermediate compound. This intermediate is then reacted with 4-bromo-2-methylphenylboronic acid in the presence of palladium catalyst to form the final product, [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate.
特性
CAS番号 |
142115-47-7 |
|---|---|
製品名 |
[2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate |
分子式 |
C16H16O2S |
分子量 |
272.4 g/mol |
IUPAC名 |
[2,6-dimethyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] acetate |
InChI |
InChI=1S/C16H16O2S/c1-11-9-14(6-7-15-5-4-8-19-15)10-12(2)16(11)18-13(3)17/h4-10H,1-3H3/b7-6+ |
InChIキー |
DMPYVKAFXBNPEL-VOTSOKGWSA-N |
異性体SMILES |
CC1=CC(=CC(=C1OC(=O)C)C)/C=C/C2=CC=CS2 |
SMILES |
CC1=CC(=CC(=C1OC(=O)C)C)C=CC2=CC=CS2 |
正規SMILES |
CC1=CC(=CC(=C1OC(=O)C)C)C=CC2=CC=CS2 |
同義語 |
[2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



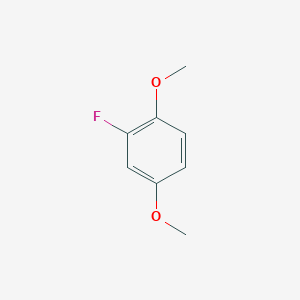
![[(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate](/img/structure/B130372.png)
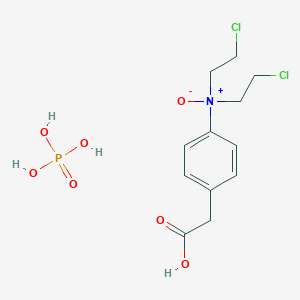
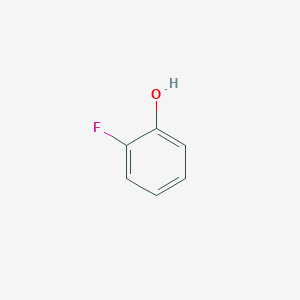
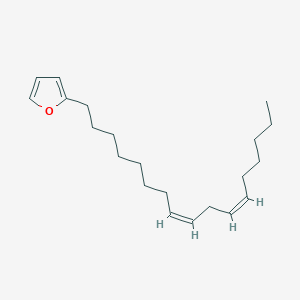
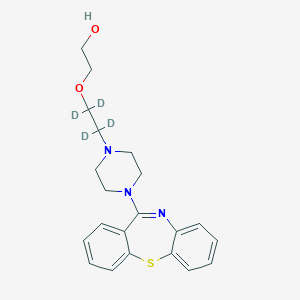
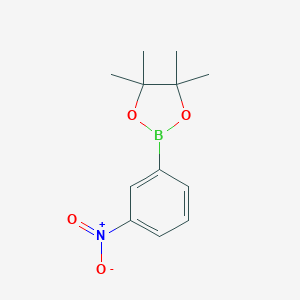
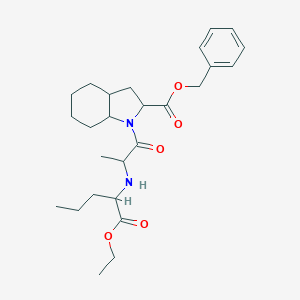
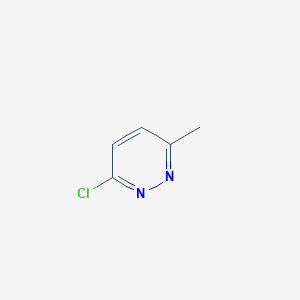
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1)](/img/structure/B130397.png)
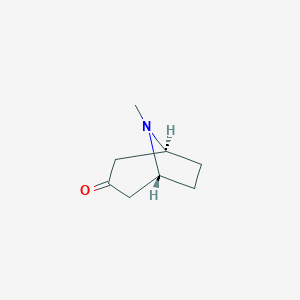
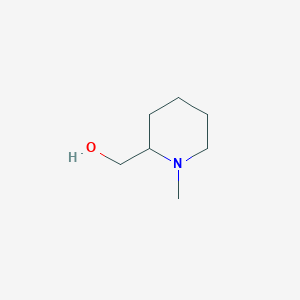
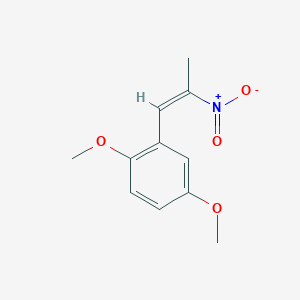
![4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one](/img/structure/B130404.png)